![molecular formula C25H17NS2 B12549802 2-[5-(2,2-Diphenylethenyl)thiophen-2-yl]-1,3-benzothiazole CAS No. 142083-11-2](/img/structure/B12549802.png)
2-[5-(2,2-Diphenylethenyl)thiophen-2-yl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2,2-Diphenylethenyl)thiophen-2-yl]-1,3-benzothiazole is a complex organic compound that features a thiophene ring fused with a benzothiazole moiety. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,2-Diphenylethenyl)thiophen-2-yl]-1,3-benzothiazole typically involves the condensation of thiophene derivatives with benzothiazole precursors. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where thiophene derivatives are reacted with benzothiazole compounds under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,2-Diphenylethenyl)thiophen-2-yl]-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene or benzothiazole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiophene or benzothiazole derivatives.
Scientific Research Applications
2-[5-(2,2-Diphenylethenyl)thiophen-2-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[5-(2,2-Diphenylethenyl)thiophen-2-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Di(thiophen-2-yl)terephthalic acid: This compound shares a similar thiophene structure but differs in its functional groups and overall molecular framework.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Another thiophene derivative used in optical applications.
Uniqueness
2-[5-(2,2-Diphenylethenyl)thiophen-2-yl]-1,3-benzothiazole is unique due to its combination of a thiophene ring with a benzothiazole moiety, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in organic electronics and medicinal chemistry.
Properties
CAS No. |
142083-11-2 |
|---|---|
Molecular Formula |
C25H17NS2 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[5-(2,2-diphenylethenyl)thiophen-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C25H17NS2/c1-3-9-18(10-4-1)21(19-11-5-2-6-12-19)17-20-15-16-24(27-20)25-26-22-13-7-8-14-23(22)28-25/h1-17H |
InChI Key |
JFOQUWWBUWIQKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(S2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-](/img/structure/B12549741.png)
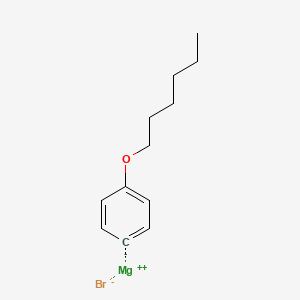
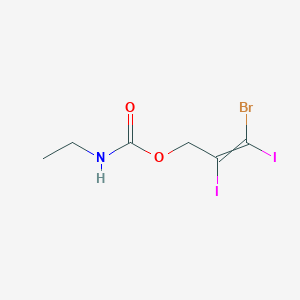
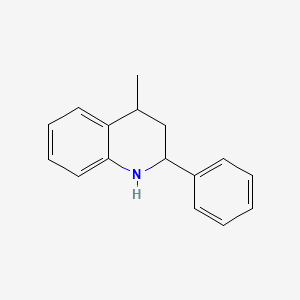

![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)-](/img/structure/B12549778.png)
![6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549781.png)
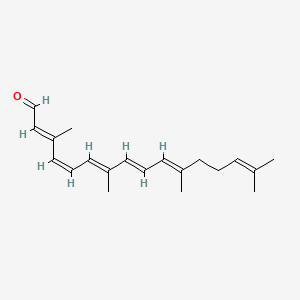
![Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12549786.png)
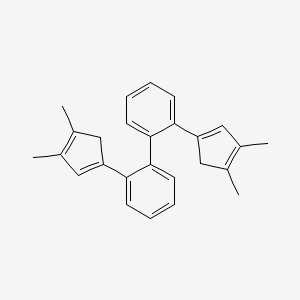
![Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester](/img/structure/B12549792.png)
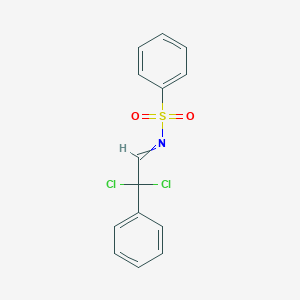
![Benzoic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12549803.png)

